(+/-)-6-Methylnicotine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

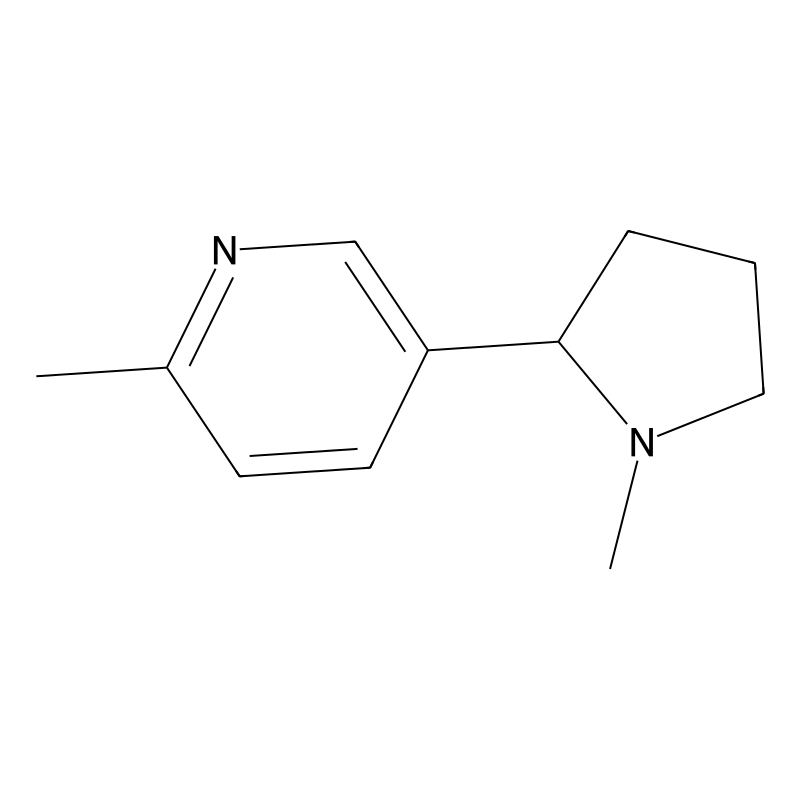

(+/-)-6-Methylnicotine is a chiral compound with the molecular formula and a molecular weight of 176.26 g/mol. It is a derivative of nicotine, characterized by a methyl group at the sixth position of the pyridine ring. This compound exists as a racemic mixture, containing equal parts of its enantiomers, which contributes to its unique biological properties and potential applications in various fields, particularly in pharmacology and tobacco product development .

Additionally, oxidation processes can convert related pyridine compounds into 6-methylnicotinic acid, which can then be further processed to obtain (+/-)-6-Methylnicotine. For instance, 2-methyl-5-ethylpyridine can be oxidized using nitric acid or potassium permanganate to yield 6-methylnicotinic acid, which serves as an intermediate for synthesizing (+/-)-6-Methylnicotine .

(+/-)-6-Methylnicotine exhibits significant biological activity, particularly as an agonist at nicotinic acetylcholine receptors. Research indicates that its affinity for these receptors is higher than that of nicotine itself, suggesting enhanced psychotropic effects. Specifically, it has been reported that (+/-)-6-Methylnicotine's potency is approximately three times greater than nicotine's, raising concerns regarding its cytotoxicity, which also surpasses that of nicotine at comparable concentrations . This heightened activity may have implications for its use in e-cigarette products and other nicotine alternatives.

The synthesis of (+/-)-6-Methylnicotine can be accomplished through various methods:

- Formaldehyde Reaction: Involves reacting 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol.

- Oxidation: Utilizing nitric acid or potassium permanganate to oxidize 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid, followed by further reactions to yield (+/-)-6-Methylnicotine.

- Chiral Resolution: Techniques such as chromatography can be employed to separate the enantiomers if pure forms are required for specific applications .

(+/-)-6-Methylnicotine has several applications:

- E-cigarettes: Identified as a nicotine alternative in various e-cigarette products, it provides a different pharmacological profile compared to traditional nicotine.

- Pharmaceuticals: Potentially useful in developing treatments for neurological disorders due to its interaction with nicotinic receptors.

- Research: Serves as a valuable compound for studying receptor interactions and drug development related to addiction and cognitive enhancement .

Studies have shown that (+/-)-6-Methylnicotine interacts robustly with nicotinic cholinergic receptors, indicating a higher binding affinity compared to nicotine. This interaction suggests that it may elicit stronger physiological responses, including increased psychotropic effects and cytotoxicity . Further research is warranted to explore the long-term health implications of inhaling this compound, especially given its presence in commercial e-cigarette products.

Several compounds share structural similarities with (+/-)-6-Methylnicotine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotine | Pyridine ring with a methyl group at position 1 | Well-known stimulant; widely used in tobacco products |

| Anabasine | Similar pyridine structure but lacks methyl group | Less potent than nicotine; found in some tobacco species |

| 6-Methylnicotinic Acid | Contains a carboxylic acid group instead of amine | Precursor for (+/-)-6-Methylnicotine; involved in oxidation reactions |

| Cotinine | Metabolite of nicotine with different receptor activity | Used as a biomarker for tobacco exposure |

The uniqueness of (+/-)-6-Methylnicotine lies in its enhanced receptor affinity and potency compared to traditional nicotine, raising questions about its safety and efficacy as a substitute in smoking cessation therapies or recreational use . Further studies are essential to fully understand its implications in health and pharmacology.